Ethyl morpholin-4-yl(oxo)acetate is a compound that belongs to the class of morpholine derivatives, which are characterized by the presence of a morpholine ring—a six-membered ring containing one nitrogen atom and five carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of pharmaceutical agents.
Ethyl morpholin-4-yl(oxo)acetate can be synthesized through various chemical reactions that involve morpholine derivatives and acetic acid derivatives. The synthesis often employs established organic chemistry techniques, including condensation reactions and acylation processes.
The synthesis of ethyl morpholin-4-yl(oxo)acetate typically involves the reaction of morpholine with an appropriate acetic acid derivative. The following method outlines a common synthetic route:
The molecular structure of ethyl morpholin-4-yl(oxo)acetate can be represented as follows:
The compound features:
Ethyl morpholin-4-yl(oxo)acetate can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity.
The mechanism of action of ethyl morpholin-4-yl(oxo)acetate is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors.
The stability of ethyl morpholin-4-yl(oxo)acetate under various conditions (light, heat, pH) should be evaluated in laboratory settings to ensure safe handling and application.
Ethyl morpholin-4-yl(oxo)acetate has potential applications in several scientific fields:
Ethyl morpholin-4-yl(oxo)acetate serves as a pivotal intermediate in synthesizing pharmacologically active molecules. A primary route involves the condensation of morpholine with ethyl oxalyl chloride under anhydrous conditions. This reaction typically proceeds in dichloromethane at –20°C to 0°C, with triethylamine as a base, yielding the target compound in 65–78% efficiency after aqueous workup [1]. The low temperature suppresses diacylation byproducts.
For complex heterocycles like pyrazolones, a Mannich-type reaction is employed. Here, ethyl morpholin-4-yl(oxo)acetate reacts with acetylacetone derivatives in acetic anhydride, forming an ethylidene side chain. Subsequent cyclization with hydrazines generates substituted pyrazolones bearing the morpholine motif (e.g., methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate). This multi-step sequence achieves 50–55% yield for the Mannich step [4].
Table 1: Multi-Step Synthesis Pathways for Key Derivatives
Target Compound | Key Intermediate | Reaction Sequence | Yield (%) |
---|---|---|---|
Pyrazolone-based API analog | Ethyl morpholin-4-yl(oxo)acetate | 1. Mannich reaction 2. Hydrazine cyclization | 50–55 |
Alectinib precursor | 4-(Morpholin-4-yl)piperidine | 1. Amide coupling 2. Cyclodehydration | 60–68 |
Doxapram intermediate | 2-[(3R)-1-Ethylpyrrolidin-3-yl]-2,2-diphenylacetonitrile | 1. Alkylation 2. Hydrolysis 3. Esterification | 70–75 |
Advanced strategies include asymmetric synthesis using chiral auxiliaries. For example, (R)-doxapram synthesis leverages sparteine-mediated enantioselective alkylation of morpholine precursors, achieving >90% enantiomeric excess (ee) [1].
Carbamate and amide formations are critical for introducing ethyl morpholin-4-yl(oxo)acetate into larger scaffolds. Direct coupling with amines using activating agents like oxalyl chloride or carbonyldiimidazole (CDI) significantly enhances efficiency. For instance, CDI-mediated amidation in THF at 25°C converts carboxylic acid precursors (e.g., morpholin-4-yl(oxo)acetic acid) to amides in 85–92% yield with minimal epimerization [6] [1].
In alectinib synthesis, coupling ethyl morpholin-4-yl(oxo)acetate derivatives with 4-(morpholin-4-yl)piperidine requires dual-activation protocols. Here, N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in acetone achieves 88% yield by suppressing morpholine N-overreaction. Solvent choice is crucial: polar aprotic solvents like DMF reduce diacyl impurities to <1.5% [3].
Table 2: Optimization of Amide Coupling Reactions
Activating Agent | Solvent | Base | Reaction Temp (°C) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
Oxalyl chloride | Dichloromethane | Triethylamine | 0→25 | 78 | <5% Chloro impurities |
CDI | THF | DBU | 25 | 92 | <0.5% Imidazole ureas |
DCC/DMAP | Acetone | None | 25 | 88 | <1.5% Diacyl byproducts |
Thionyl chloride | Toluene | Pyridine | 40 | 70 | <8% Sulfonate esters |
Solvent polarity and catalyst selection directly govern reaction kinetics and regioselectivity. Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity during morpholine acylation, while ethereal solvents (THF) improve enantioselectivity in chiral syntheses. For example, Pd-catalyzed N-arylation of morpholine precursors uses Pd(OAc)₂ with ligand 200 in toluene, achieving 95% yield by minimizing O-alkylation .
Catalytic systems also address steric hindrance in ester hydrolysis:
Table 3: Solvent and Catalyst Impact on Key Reactions
Reaction Type | Optimal Solvent | Catalyst | Yield (%) | Byproduct Reduction |
---|---|---|---|---|
Ester hydrolysis | Water/Toluene (1:1) | Tetrabutylammonium sulfate | 95 | <0.5% Decarboxylation |
N-Arylation | Toluene | Pd(OAc)₂/Ligand 200 | 95 | <2% Dialkylation |
Asymmetric alkylation | THF | (-)-Sparteine | 90 | >90% ee |
Amide coupling | Acetone | DMAP (5 mol%) | 88 | <1% N-acylation |
Solvent-free mechanochemistry enables direct synthesis of morpholine derivatives. Ball-milling morpholine with diethyl oxalate at 25°C for 2 h delivers ethyl morpholin-4-yl(oxo)acetate in 82% yield, eliminating VOC emissions and reducing energy use by 70% compared to reflux methods [4].
Microwave irradiation accelerates key steps:
Waste-minimized workups use in situ crystallization: Adding heptane to reaction mixtures directly precipitates products, reducing organic solvent consumption by 85%. This approach is applied in alectinib hydrochloride synthesis, lowering process mass intensity (PMI) from 120 to 28 [3].
Table 4: Green Synthesis Metrics for Ethyl Morpholin-4-yl(oxo)acetate Derivatives
Method | Conditions | Yield (%) | Environmental Impact | PMI |
---|---|---|---|---|
Solvent-free ball milling | 25°C, 2 h | 82 | Zero VOC, 70% energy reduction | 15 |
Microwave amidation | PEG-400, 120°C, 10 min | 89 | 90% solvent reduction | 22 |
Enzymatic esterification | scCO₂, 40°C, C. antarctica | 94 | Biodegradable catalyst, no metal residues | 18 |
In situ crystallization | Heptane anti-solvent, 0°C | 95 | 85% solvent reduction | 28 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7